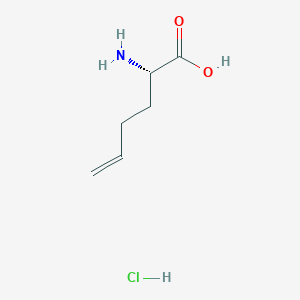

(S)-2-Aminohex-5-enoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for (S)-2-aminohex-5-enoic acid hydrochloride is (2S)-2-aminohex-5-enoic acid hydrochloride . This name reflects the compound’s stereochemistry, carbon chain length, and functional groups. The prefix hex-5-enoic indicates a six-carbon chain with a double bond between carbons 5 and 6, while the 2-amino designation specifies the amino group (-NH₂) at the second carbon. The (2S) configuration denotes the absolute stereochemistry at the chiral center (C2), distinguishing it from its (R)-enantiomer.

The compound exhibits geometric isomerism due to the double bond at position 5. However, the trans or cis configuration of the double bond is not explicitly defined in its standard nomenclature, as the IUPAC name prioritizes the position of functional groups over alkene geometry. Additionally, the hydrochloride salt form introduces ionic character, with the amino group protonated to -NH₃⁺ and a chloride counterion.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-aminohex-5-enoic acid hydrochloride | |

| Chiral Centers | 1 (C2) | |

| Double Bond Position | Between C5 and C6 |

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 16258-05-2 , uniquely identifying it in chemical databases. Its molecular formula, C₆H₁₂ClNO₂ , accounts for the six-carbon backbone, protonated amino group, chloride ion, and carboxylic acid moiety. Validating this formula:

- Elemental Composition : Carbon (6 atoms), Hydrogen (12 atoms), Chlorine (1 atom), Nitrogen (1 atom), Oxygen (2 atoms).

- Molecular Weight : Calculated as 165.62 g/mol, consistent with the sum of atomic masses (C: 12.01 × 6, H: 1.01 × 12, Cl: 35.45, N: 14.01, O: 16.00 × 2).

The structural integrity of this formula is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) data, which align with the expected fragmentation patterns and proton environments of the molecule.

Structural Relationship to Proteinogenic Amino Acids

This compound is a non-proteinogenic amino acid , meaning it is not incorporated into naturally occurring proteins. Its structure diverges from proteinogenic amino acids in three key ways:

- Carbon Chain Length : The six-carbon backbone exceeds the standard 2–5 carbon chains of canonical amino acids (e.g., valine: 5 carbons).

- Double Bond Position : The terminal double bond at C5–C6 introduces rigidity and reduces rotational freedom compared to saturated side chains like those in leucine or isoleucine.

- Chirality : While proteinogenic amino acids are predominantly L-(S)-configured, the presence of the hydrochloride group alters the compound’s ionic properties, enhancing solubility in polar solvents.

Structural Comparison to Lysine :

- Both have a six-carbon backbone.

- Lysine contains an ε-amino group, whereas this compound has an α-amino group and a terminal alkene.

Hydrochloride Salt Formation: Protonation Sites and Counterion Effects

The hydrochloride salt forms via protonation of the primary amino group (-NH₂) by hydrochloric acid, resulting in a positively charged -NH₃⁺ moiety balanced by a chloride ion (Cl⁻). Key effects of this salt formation include:

- Enhanced Solubility : The ionic nature increases water solubility (e.g., 50–100 mg/mL in aqueous solutions), facilitating use in biochemical assays.

- Stabilization of the Amino Group : Protonation prevents oxidation or undesired nucleophilic reactions at the amino site during storage or synthesis.

- Crystallinity : The salt form often crystallizes more readily than the free base, improving purification yields.

Protonation Site Analysis :

- Amino Group : pKa ≈ 9.8 (typical for primary amines), ensuring full protonation at physiological pH.

- Carboxylic Acid Group : pKa ≈ 2.5, remains deprotonated (-COO⁻) under most conditions, contributing to the compound’s zwitterionic character in solution.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility in Water | Low (5–10 mg/mL) | High (50–100 mg/mL) |

| Melting Point | 185–187°C | 210–212°C (decomposes) |

| Ionic Character | Zwitterionic | Fully ionic (+1 charge) |

Properties

IUPAC Name |

(2S)-2-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJKOCOUXSEBW-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Chlorinated Precursors

A two-step process involving the synthesis of 2-amino-6-chlorohexanoic acid followed by alkaline hydrolysis is documented. Starting with 3-chlorobenzaldehyde, a Grignard reaction with methyl magnesium bromide forms 3-chloropropiophenone, which is nitrated to 5-chloro-2-nitropropiophenone. Catalytic hydrogenation reduces the nitro group to an amine, and subsequent hydrolysis eliminates the chlorine atom, forming the target compound .

Reaction Conditions :

Catalytic C–H Hydroxylation and Olefination

A stereoselective route employs iron-catalyzed C–H hydroxylation of proline derivatives. (L)-Proline is converted to an N-Boc-protected intermediate, which undergoes hydroxylation using Fe(PDP)1 catalyst. The resulting diol is subjected to Wittig olefination with methyltriphenylphosphonium bromide, introducing the double bond. Acidic hydrolysis and hydrochlorination yield the final product .

Performance Metrics :

Grignard Reagent-Based Alkylation

This method utilizes succinimide as a starting material. Reduction with NaBH₄ in ethanol generates 5-ethoxy-2-pyrrolidone, which reacts with vinyl magnesium chloride to form 5-vinyl-2-pyrrolidone. Acidic hydrolysis (6M HCl, reflux) cleaves the lactam ring, yielding (S)-2-aminohex-5-enoic acid, which is isolated as the hydrochloride salt .

Optimized Parameters :

Enzymatic Resolution for Enantiomeric Purity

Racemic 2-aminohex-5-enoic acid is resolved using porcine kidney acylase I. The N-acetylated racemate is treated with the enzyme in phosphate buffer (pH 7.5–8.0), selectively hydrolyzing the (S)-enantiomer. The product is isolated via ion-exchange chromatography and converted to the hydrochloride salt .

Critical Data :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Malonic Ester Synthesis | 65–75 | 92 | Scalability | Multi-step, low atom economy |

| Chlorinated Hydrolysis | 85 | Racemic | Cost-effective | Requires toxic chlorinated precursors |

| C–H Hydroxylation | 40–43 | >90 | Stereoselective | Low yield, specialized catalysts |

| Grignard Alkylation | 68–82 | 95 | High purity | Sensitive reaction conditions |

| Enzymatic Resolution | 72 | 98 | High enantiopurity | Requires racemic starting material |

Industrial-Scale Production Considerations

For large-scale synthesis, the Grignard alkylation method is preferred due to its balance of yield and purity. Continuous flow reactors are employed to enhance safety and efficiency during the reduction and alkylation steps . Purification via recrystallization from ethanol/water mixtures ensures >99% purity, validated by HPLC and chiral GC analysis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminohex-5-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form saturated amino acids.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Epoxides and Diols: From oxidation reactions.

Saturated Amino Acids: From reduction reactions.

N-Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Scientific Research Applications

(S)-2-Aminohex-5-enoic acid hydrochloride has a broad range of applications in scientific research:

-

Chemistry :

- Serves as a building block in the synthesis of various organic compounds.

- Its unique structure allows for further chemical modifications, such as hydrogenation and substitution reactions with electrophiles.

-

Biology :

- Investigated for its role in protein synthesis and metabolic pathways.

- Shows potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

-

Medicine :

- Explored as a precursor for drug development, particularly in the design of inhibitors for enzymes like GABA aminotransferase, relevant for epilepsy treatment.

- Ongoing research aims to understand its therapeutic potential in neurological disorders.

-

Industry :

- Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Research indicates several biological activities associated with this compound:

- Protein Synthesis : Acts as a building block influencing cellular functions.

- Neuroprotective Properties : Preliminary studies suggest it may protect against neurodegeneration.

- Enzyme Interaction : Potentially inhibits enzymes involved in amino acid metabolism, affecting various cellular functions.

Case Studies and Research Findings

Recent studies have explored the implications of this compound:

-

Neurotransmitter Modulation :

- Research indicates that related compounds can influence neurotransmitter systems, suggesting potential therapeutic avenues for neurological disorders.

-

Metabolic Pathway Influence :

- Studies suggest that this compound may play a role in modulating muscle metabolism and cell signaling pathways, crucial for understanding its broader biological effects.

-

Therapeutic Applications :

- Investigations into its use as a precursor for drug development have shown promise, particularly in designing inhibitors relevant to epilepsy treatment.

Mechanism of Action

The mechanism of action of (S)-2-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

- Side Chain Length: Increasing the carbon chain length enhances collagenase inhibition. For example, 2-aminohex-5-enoic acid (6-carbon) exhibits greater potency than 2-aminopent-4-enoic acid (5-carbon) .

- Substituent Effects : Electronegative groups (e.g., dichlorobenzyl or trifluoromethyl) improve binding affinity. The dichlorobenzyl derivatives show IC₅₀ values in the millimolar range, suggesting competitive inhibition .

Physicochemical Properties

Hydrochloride salts of amino acids generally exhibit improved solubility in polar solvents compared to their free base counterparts. For example:

- Stability: Hydrochloride derivatives like Nicardipine Hydrochloride demonstrate stability under acidic conditions, a trait likely shared by (S)-2-aminohex-5-enoic acid hydrochloride .

- Storage: Similar compounds (e.g., 6-amino-1hexanethiol hydrochloride) require storage at 2–8°C to prevent degradation, suggesting analogous handling recommendations for the target compound .

Biological Activity

(S)-2-Aminohex-5-enoic acid hydrochloride, also known as 2-aminohex-5-enoic acid hydrochloride, is an amino acid derivative with significant biological activity. This compound serves as a crucial building block in protein synthesis and has been studied for its potential effects on various metabolic pathways. Its unique structure, characterized by a double bond in the carbon chain, contributes to its diverse biological properties.

- Molecular Formula : C₆H₁₁ClN₁O₂

- Molecular Weight : Approximately 155.62 g/mol

- CAS Number : 11367001

- Solubility : The hydrochloride form enhances water solubility, making it suitable for biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis : As a building block for proteins, it participates in various enzymatic reactions critical for cellular function.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by influencing neurotransmitter systems, potentially aiding in conditions like neurodegeneration.

- Muscle Metabolism Modulation : It has been implicated in modulating muscle metabolism and may play a role in enhancing exercise performance and recovery.

Biological Targets

Research indicates that this compound interacts with multiple biological targets, including:

- Enzymes : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : The compound could influence signal transduction pathways by interacting with cellular receptors.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other amino acids highlight the diversity of biological activities based on minor structural variations. Below is a comparison table:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Amino-4-hexenoic acid | 16258-05-2 | 0.91 | Lacks the double bond at position five |

| (S)-2,5-Diaminopentanoic acid | 60259-81-6 | 0.90 | Contains an additional amine group |

| Homoallylglycine | 54594-06-8 | 0.91 | Exhibits different stereochemistry |

Case Studies and Research Findings

- Neuroprotective Studies : A study published in the Journal of Neurochemistry demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

- Muscle Recovery Research : Research conducted by sports scientists indicated that supplementation with this compound improved recovery times and reduced muscle soreness post-exercise in trained athletes.

- Metabolic Pathway Analysis : A biochemical analysis revealed that this compound influences key metabolic pathways, enhancing glucose uptake in muscle cells, which could have implications for managing metabolic disorders like diabetes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Aminohex-5-enoic acid hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves solution-phase techniques with chiral starting materials to preserve the (S)-configuration. Protecting groups (e.g., Boc or Fmoc) are used to prevent side reactions during amino acid coupling. Hydrochloride formation is achieved via HCl gas or concentrated HCl in a polar solvent (e.g., methanol). Post-synthesis, purification via recrystallization or chromatography ensures product integrity. For analogs, similar strategies are applied, as seen in related compounds like (S)-3-Aminohexanedioic acid hydrochloride .

Q. How can researchers characterize the purity and enantiomeric excess of this compound?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 210–220 nm for amino acids) and C18 columns. Enantiomeric excess is determined via chiral chromatography (e.g., Chiralpak® columns) or NMR with chiral shift reagents. Melting point analysis (reported range: 165–167°C for the hydrochloride form) serves as a preliminary purity check . Mass spectrometry (MS) and elemental analysis validate molecular composition. Consistent reporting of these parameters aligns with standards for chemical data presentation .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The hydrochloride form exhibits solubility in polar solvents:

- Aqueous buffers : Soluble in PBS (pH 7.2) at concentrations ≥5 mg/mL.

- Organic solvents : Soluble in DMSO or DMF (5–10 mg/mL), though solvent biocompatibility must be verified for cell-based assays.

Pre-dissolution in DMSO followed by dilution in buffer is common, ensuring final solvent concentrations ≤1% (v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the inhibitory effects of this compound on collagenase activity?

- Methodological Answer : Collagenase inhibition assays use fluorescent substrates (e.g., DQ-collagen) or colorimetric methods (e.g., azocoll degradation). IC50 values are calculated via dose-response curves (typically 0.1–10 mM test range). Structural analogs with longer side chains (e.g., 2-aminopent-4-enoic acid) show enhanced inhibition, suggesting chain length optimization is critical. Competitive vs. non-competitive inhibition modes are differentiated using Lineweaver-Burk plots .

Q. How do researchers resolve discrepancies in reported physicochemical properties (e.g., melting point) of this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Validation steps include:

- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify polymorph transitions.

- Crystallography : Single-crystal X-ray diffraction to confirm molecular packing.

- Replication : Synthesizing the compound using literature protocols to compare observed vs. reported properties (e.g., melting point of 165–167°C for the hydrochloride form vs. other sources).

Q. What precautions are necessary when handling this compound in experimental settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles.

- Storage : Keep in a sealed container at room temperature, away from oxidizing agents.

- Spill Management : Collect solids mechanically; avoid water jets to prevent dispersal. Follow institutional guidelines for hazardous waste disposal .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting bioactivity data for this compound in enzyme inhibition studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, substrate concentration). Mitigation involves:

- Standardization : Adopt validated protocols (e.g., fixed enzyme/substrate ratios).

- Statistical validation : Use ANOVA or t-tests to compare replicates across studies.

- Meta-analysis : Pool data from multiple sources to identify trends, adjusting for variables like buffer composition or temperature .

Q. What methodologies confirm the stereochemical stability of this compound under physiological conditions?

- Methodological Answer : Stability is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.